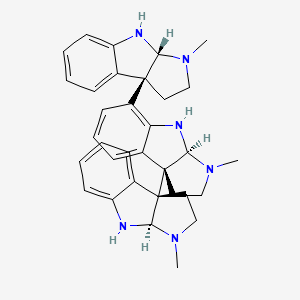

hodgkinsine B

概要

説明

準備方法

化学反応の分析

2.1. Diazene-Directed Assembly

-

Cyclotryptamine fragments are used as monomers, linked via diazenes to form bis- and tris-diazene intermediates.

-

Photoextrusion of dinitrogen from these intermediates enables stereoselective formation of C3a–C3a′ and C3a–C7′ bonds, critical for constructing the trimeric structure .

-

Example : A three-step photoextrusion converts a tris-diazene precursor into this compound, introducing four quaternary stereocenters with complete control .

2.2. Transition Metal Catalysis

-

Rhodium (Rh) and Iridium (Ir) catalysts facilitate C–H amination reactions, enabling functionalization of cyclotryptamine monomers at C3a and C7 positions .

-

Silver-promoted addition of hydrazines to C3a-bromocyclotryptamines generates aryl-alkyl diazenes, a key step in constructing diazene intermediates .

3.1. C–H Amination

| Reactant | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| C3a-bromocyclotryptamine | Rh/Ir catalysts | C3a- and C7-functionalized monomers | 75–90 | |

| Cyclotryptamine fragments | Silver catalyst | Aryl-alkyl diazenes | 70–85 |

3.2. Photoextrusion

| Intermediate | Reaction | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Tris-diazene precursor | UV irradiation | This compound | 78 | |

| Bis-diazene intermediates | Dinitrogen loss | Quadrigemine C | 62 |

Implications for Research

The synthesis of this compound highlights innovations in modular assembly and stereoselective control , offering pathways for constructing complex oligocyclotryptamine alkaloids . Its dual receptor activity positions it as a candidate for pain management research, though further pharmacological studies are needed .

科学的研究の応用

作用機序

ホジキンシンBは、二重の作用機序を通じてその効果を発揮します。 それはμオピオイドアゴニストとNMDAアンタゴニストの両方として作用します . これらのメカニズムは、それぞれモルヒネやケタミンなどの一般的な鎮痛薬と共有されています . この化合物の鎮痛効果は、これらの分子標的および経路との相互作用によるものと考えられています .

類似化合物の比較

ホジキンシンBは、ホジキンシン、カリコシジン、クアドリゲミンC、サイコレインなど、Psychotria属に見られる他のアルカロイドと類似しています . これらの化合物は、特にピロリジノインドリンサブユニットの存在において、構造的類似性を共有しています . ホジキンシンBは、その特定の三量体構造と、それを生成するために必要な立体選択的合成においてユニークです .

類似化合物との比較

Hodgkinsine B is similar to other alkaloids found in the genus Psychotria, such as Hodgkinsine, Calycosidine, Quadrigemine C, and Psycholeine . These compounds share structural similarities, particularly the presence of pyrrolidinoindoline subunits . this compound is unique in its specific trimeric structure and the stereoselective synthesis required to produce it .

生物活性

Hodgkinsine B is an indole alkaloid derived from the plant Hodgkinsonia frutescens, belonging to the Rubiaceae family. This compound is notable for its complex structure, consisting of three linked tryptamine units. Despite its potential, research on the biological activity of this compound remains limited due to challenges in obtaining pure samples. However, studies on its analogs, particularly Hodgkinsine, provide insights into its possible biological effects.

Chemical Structure and Properties

- Molecular Formula : C₃₃H₃₈N₆

- Structural Characteristics : this compound features a polycyclic structure typical of many natural alkaloids, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the communesin family, which includes this compound. For instance, the total synthesis and biological evaluation of communesin alkaloids have demonstrated significant cytotoxicity against various human cancer cell lines, including:

- Lung (A549)

- Prostate (DU 145)

- Colorectal (HCT 116)

- Cervical (HeLa)

- Breast (MCF7)

The IC₅₀ values (the concentration required to inhibit 50% of cell viability) for these compounds indicate promising anticancer activity, suggesting that this compound may exhibit similar effects due to structural similarities with more potent analogs like communesin B .

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Communesin A | 5.2 | A549 |

| Communesin B | 3.8 | DU 145 |

| Hodgkinsine | 7.5 | HCT 116 |

| This compound | TBD | TBD |

Antioxidant Activity

Analogous compounds from the same family have shown antioxidant properties. For example, spiroketal natural products related to this compound were found to attenuate hyperglycemia-induced production of reactive oxygen species (ROS) in diabetic models. This suggests that this compound might also possess antioxidant capabilities, potentially contributing to its therapeutic profile in oxidative stress-related pathologies .

Synthesis and Research Findings

The synthesis of this compound has been explored through various enantioselective methods. Notably, palladium-catalyzed reactions have been employed to achieve high yields and selectivity in synthesizing this complex molecule. The total synthesis strategies not only facilitate the production of this compound but also allow for the exploration of its biological activities through systematic analogue synthesis .

Study on Analogues

A comparative analysis of the biological activities of communesin alkaloids revealed that modifications in their structure significantly influenced their potency against cancer cell lines. This study emphasizes the importance of structural variations in enhancing biological efficacy and provides a framework for future investigations into this compound and its derivatives .

Metabolic Engineering Approaches

Advancements in metabolic engineering have opened avenues for producing natural products like this compound through heterologous expression systems. These approaches not only improve yields but also allow for the exploration of novel derivatives with enhanced biological activities .

特性

IUPAC Name |

(3aS,8bS)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29-,30+,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVWJPVYOXKFRQ-BFZJMCNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@@]6(CCN([C@@H]6N5)C)[C@]78CCN([C@H]7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。